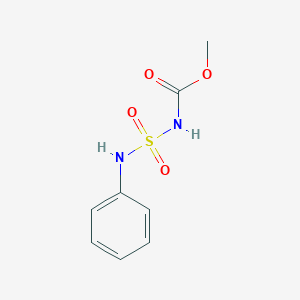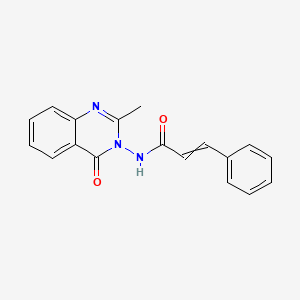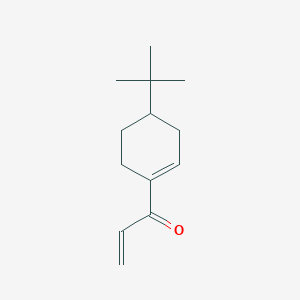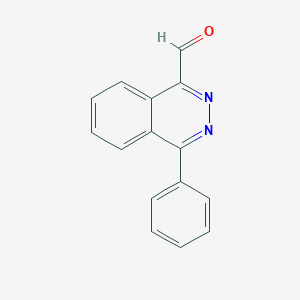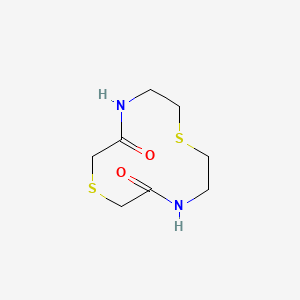
1,7-Dithia-4,10-diazacyclododecane-3,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dithia-4,10-diazacyclododecane-3,11-dione is a chemical compound with the molecular formula C8H14N2O2S2. It contains 28 atoms, including 14 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Analyse Chemischer Reaktionen
1,7-Dithia-4,10-diazacyclododecane-3,11-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of thiols or amines.
Wissenschaftliche Forschungsanwendungen
1,7-Dithia-4,10-diazacyclododecane-3,11-dione has several scientific research applications. It is used in chemistry for the study of cyclic compounds and their reactivity. In biology, it may be used as a ligand for studying metal ion interactions. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of 1,7-Dithia-4,10-diazacyclododecane-3,11-dione involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with metal ions, which can activate or inhibit specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,7-Dithia-4,10-diazacyclododecane-3,11-dione can be compared with other similar compounds, such as 1,7-dioxa-4,10-diazacyclododecane. Both compounds contain diaza-crown units and form stable complexes with metal ions. this compound contains sulfur atoms, which may impart different reactivity and properties compared to its oxygen-containing counterpart .
Similar compounds include:
- 1,7-dioxa-4,10-diazacyclododecane
- 6,10-Dithia-1,4-diazaspiro[4.5]decane-2,3-dione
These compounds share structural similarities but differ in their specific chemical properties and applications.
Eigenschaften
CAS-Nummer |
90777-32-5 |
|---|---|
Molekularformel |
C8H14N2O2S2 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
1,7-dithia-4,10-diazacyclododecane-3,11-dione |
InChI |
InChI=1S/C8H14N2O2S2/c11-7-5-14-6-8(12)10-2-4-13-3-1-9-7/h1-6H2,(H,9,11)(H,10,12) |
InChI-Schlüssel |
PJFYKHDKQSAJTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCNC(=O)CSCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
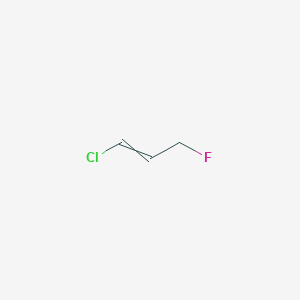
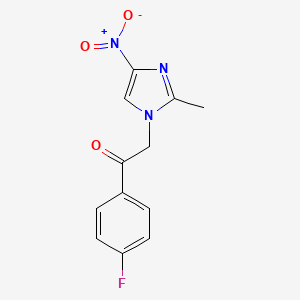
![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)



